molecular formula C10H17F2NO4 B13907281 Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate

Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate

Cat. No.: B13907281
M. Wt: 253.24 g/mol
InChI Key: SRJNSQAUCPDXSN-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms on the butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of fluorine atoms. One common method involves the reaction of a suitable precursor with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The fluorination step can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems have been developed for the efficient introduction of the tert-butoxycarbonyl group into various organic compounds, providing a sustainable and scalable method for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate can undergo several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products:

    Substitution: Products with nucleophiles replacing the fluorine atoms.

    Reduction: Alcohol derivatives.

    Deprotection: Amino acid derivatives without the Boc group.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Utilized in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in enzymatic studies, it may act as a substrate or inhibitor, interacting with active sites and influencing enzyme activity. The presence of the Boc group and fluorine atoms can affect its binding affinity and reactivity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties and reactivity compared to other Boc-protected amino acid derivatives. This makes it particularly useful in fluorine chemistry and for applications requiring specific electronic and steric effects.

Properties

Molecular Formula

C10H17F2NO4

Molecular Weight

253.24 g/mol

IUPAC Name

methyl 4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(15)13-6(5-7(11)12)8(14)16-4/h6-7H,5H2,1-4H3,(H,13,15)

InChI Key

SRJNSQAUCPDXSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(F)F)C(=O)OC

Origin of Product

United States

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